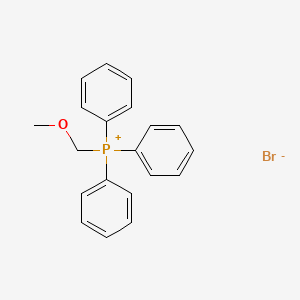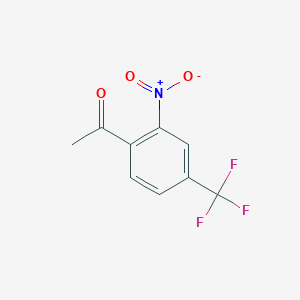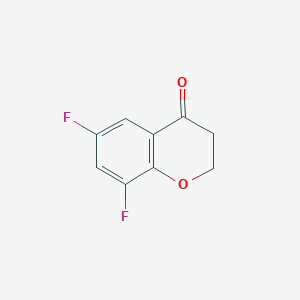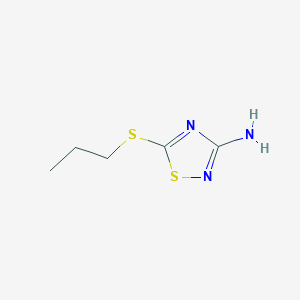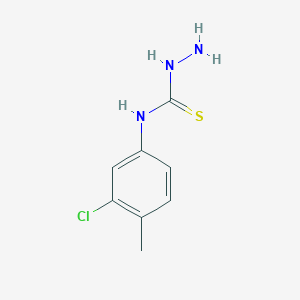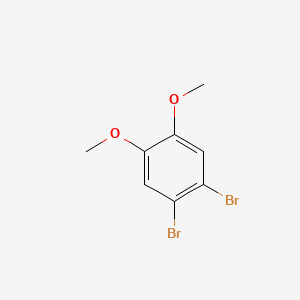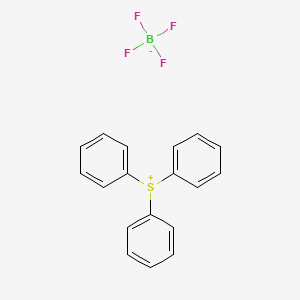
トリフェニルスルホニウムテトラフルオロボレート
概要
説明
Triphenylsulfonium Tetrafluoroborate is a chemical compound with the molecular formula C18H15BF4S and a molecular weight of 350.19 . It is a white to almost white powder or crystal . It is used as a catalyst for photoinitiated polymerization .
Molecular Structure Analysis
The molecular structure of Triphenylsulfonium Tetrafluoroborate consists of 18 carbon atoms, 15 hydrogen atoms, 1 boron atom, 4 fluorine atoms, and 1 sulfur atom .Chemical Reactions Analysis
Triphenylsulfonium Tetrafluoroborate is involved in photolysis reactions. For instance, the products from the 193 nm irradiation of triphenylsulfonium nonaflate embedded in a poly (methyl methacrylate) film have been characterized .Physical And Chemical Properties Analysis
Triphenylsulfonium Tetrafluoroborate is a solid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas . It has a melting point range of 192.0 to 196.0 degrees Celsius . It is soluble in methanol .科学的研究の応用
アルコールのフッ素化
トリフェニルスルホニウムテトラフルオロボレートは、アルコールのフッ素化に使用されます . このプロセスは、さまざまな有機化合物の合成に不可欠です。
重合開始剤
この化合物は、重合開始剤としても使用されます . 重合開始剤は、プラスチックから医薬品まで、幅広い業界で不可欠なポリマーの形成において重要な役割を果たします。
光酸発生剤(PAG)
トリフェニルスルホニウムテトラフルオロボレートは、光酸発生剤(PAG)の製造に使用されます . PAGは、放射線にさらされると強酸を生成する化合物であり、半導体やフォトリソグラフィーの製造など、さまざまな用途で使用されています。
イオン液体
トリフェニルスルホニウムテトラフルオロボレートなどの非金属カチオンテトラフルオロボレートは、環境に優しい溶媒イオン液体として使用されます . これらのイオン液体は、分離、湿潤条件下での選択的吸着、または水中の触媒作用など、幅広い用途で使用されています .
Safety and Hazards
将来の方向性
While specific future directions for Triphenylsulfonium Tetrafluoroborate are not mentioned in the search results, it is noted that triphenylsulfonium salts represent an attractive class of materials that can be blended with conjugated polymers and can modify their electrical and/or emissive characteristics . This suggests potential future research directions in the field of polymer-based light-emitting diodes and other related applications .
作用機序
Target of Action
Triphenylsulfonium Tetrafluoroborate is primarily used as a photoinitiator in the field of polymer science . Its primary targets are vinyl and heterocyclic monomers, which it helps to polymerize .
Mode of Action
Triphenylsulfonium Tetrafluoroborate acts as a powerful initiator of cationic polymerization . Upon exposure to ultraviolet light, it generates a strong acid that can initiate the polymerization of epoxy resins . This process is highly efficient, making Triphenylsulfonium Tetrafluoroborate a valuable tool in the production of polymers .
Biochemical Pathways
The action of Triphenylsulfonium Tetrafluoroborate primarily affects the polymerization pathway of vinyl and heterocyclic monomers . The compound’s ability to generate a strong acid upon exposure to UV light triggers the polymerization process, leading to the formation of complex polymer structures .
Result of Action
The primary result of Triphenylsulfonium Tetrafluoroborate’s action is the formation of polymers from vinyl and heterocyclic monomers . This process is crucial in the production of various types of plastics and resins, contributing to a wide range of applications in industries such as construction, automotive, and electronics .
Action Environment
The efficacy and stability of Triphenylsulfonium Tetrafluoroborate are influenced by several environmental factors. For instance, the compound’s photoinitiator activity requires the presence of UV light . Additionally, it should be stored under inert gas and in a cool, dry place to prevent it from absorbing moisture .
生化学分析
Biochemical Properties
Triphenylsulfonium Tetrafluoroborate plays a crucial role in biochemical reactions, particularly in photoinitiated cationic polymerization. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with photoinitiators and catalysts in polymerization reactions, facilitating the formation of polymers by generating reactive intermediates upon exposure to light . The nature of these interactions involves the cleavage of carbon-sulfur bonds, leading to the formation of radical fragments and strong Brønsted acids, which initiate the polymerization process .
Cellular Effects
Triphenylsulfonium Tetrafluoroborate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance charge injection and transport in polymer light-emitting diodes, indicating its potential impact on cellular electrical properties . Additionally, its role as a photoinitiator suggests that it can induce changes in cellular metabolism by generating reactive intermediates that interact with cellular components.
Molecular Mechanism
The molecular mechanism of Triphenylsulfonium Tetrafluoroborate involves its ability to generate strong acids upon exposure to light. This process begins with the absorption of light, leading to the cleavage of carbon-sulfur bonds and the formation of radical fragments . These radicals then interact with biomolecules, initiating a cascade of reactions that result in polymerization. The compound’s ability to generate strong Brønsted acids is a key factor in its effectiveness as a photoinitiator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triphenylsulfonium Tetrafluoroborate change over time. The compound is known to be stable under inert gas conditions but can degrade when exposed to moisture or air . Long-term studies have shown that its effectiveness as a photoinitiator can diminish over time due to degradation, which can impact its ability to initiate polymerization reactions. Additionally, the compound’s stability and degradation can influence its long-term effects on cellular function in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Triphenylsulfonium Tetrafluoroborate vary with different dosages in animal models. At low doses, it has been observed to effectively initiate polymerization without causing significant toxic effects . At high doses, the compound can exhibit toxic or adverse effects, including severe skin burns and eye damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
Triphenylsulfonium Tetrafluoroborate is involved in various metabolic pathways, particularly those related to polymerization reactions. It interacts with enzymes and cofactors that facilitate the formation of polymers by generating reactive intermediates . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The compound’s role in generating strong acids also suggests its involvement in acid-catalyzed metabolic pathways .
Transport and Distribution
Within cells and tissues, Triphenylsulfonium Tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins. Its solubility in methanol and other solvents facilitates its distribution within cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with cellular components, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of Triphenylsulfonium Tetrafluoroborate is crucial for its activity and function. It is known to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its effectiveness as a photoinitiator and its overall impact on cellular processes .
特性
IUPAC Name |
triphenylsulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWMEMGVYYTCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375391 | |
| Record name | Triphenylsulfonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
437-13-8 | |
| Record name | Triphenylsulfonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylsulfonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triphenylsulfonium Tetrafluoroborate facilitate photopolymerization?
A1: Triphenylsulfonium Tetrafluoroborate acts as a photoinitiator in cationic polymerization reactions. Upon exposure to UV light, it undergoes photolysis, generating both radical and cationic species . These reactive species then interact with monomers, initiating the polymerization process. Notably, research indicates that Triphenylsulfonium Tetrafluoroborate shows higher reactivity towards vinyl ether groups compared to methacrylate groups in both radical and cationic polymerization mechanisms .
Q2: What are the limitations of using Triphenylsulfonium Tetrafluoroborate in photopolymerization systems with potassium trioxalatoferrate(III)?
A2: While Triphenylsulfonium Tetrafluoroborate is an effective photoinitiator, its interaction with potassium trioxalatoferrate(III) in photopolymerization systems can be inefficient. Studies show that the photolytically generated ˙CO⊖2 radicals react more favorably with the iron(III) complex than with Triphenylsulfonium Tetrafluoroborate . This competitive reaction significantly reduces the effectiveness of Triphenylsulfonium Tetrafluoroborate in generating the phenyl radicals necessary for polymerization initiation.
Q3: Can Triphenylsulfonium Tetrafluoroborate be used in visible light photoinitiating systems?
A3: Research suggests that while Triphenylsulfonium Tetrafluoroborate is typically activated by UV light, it can function in a visible light system when combined with specific components. Studies show that a system incorporating a halogenated xanthene dye, an aromatic amine (like N,N-dimethylaniline), and Triphenylsulfonium Tetrafluoroborate can efficiently initiate the cationic polymerization of certain epoxy monomers upon exposure to visible light . This broadened applicability is attributed to the combined action of the dye's visible light absorption, the amine's electron-donating properties, and the Triphenylsulfonium Tetrafluoroborate's ability to generate initiating species.
Q4: Are there alternative compounds to Triphenylsulfonium Tetrafluoroborate for initiating cationic polymerization?
A4: Yes, Diphenyliodonium chloride (Ph2I⊕Cl⊖) has been investigated as an alternative photoinitiator for cationic polymerization . When used in conjunction with potassium trioxalatoferrate(III) and acrylamide, Diphenyliodonium chloride effectively induced radical photopolymerization. Importantly, this system exhibited a correlation between the quantum yield of radical formation and the square root of the Diphenyliodonium chloride concentration. This suggests a potential for fine-tuning polymerization rates by adjusting the concentration of the photoinitiator.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




